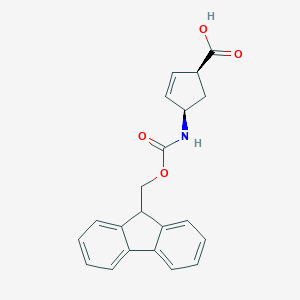

(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid

描述

(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid (CAS: 220497-64-3) is a chiral, bicyclic amino acid derivative featuring a cyclopentene ring substituted with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amine and a carboxylic acid functionality. Its molecular formula is C₂₀H₁₉NO₄, with a molecular weight of 349.39 g/mol . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its base-labile nature, enabling orthogonal deprotection under mild conditions (e.g., piperidine). The compound’s rigid cyclopentene scaffold and stereochemistry make it valuable for designing conformationally constrained peptides and bioactive molecules .

属性

IUPAC Name |

(1S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19H,11-12H2,(H,22,25)(H,23,24)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMUNNGMJRKNSV-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426500 | |

| Record name | (1S,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-64-3 | |

| Record name | (1S,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Lactam Ring-Opening and Fmoc Protection

The lactam ring-opening strategy is a foundational method for constructing the cyclopentene backbone while introducing the amine functionality. As detailed in Scheme 14.150 of Organic Chemistry Volume 1 , this approach begins with the synthesis of a bicyclic β-lactam intermediate, (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one (223). The lactam undergoes ring-opening via hydrolysis under acidic or basic conditions to yield ethyl cis-2-aminocyclopent-3-enecarboxylate hydrochloride (223a). Subsequent neutralization liberates the free amine, which is then protected with the Fmoc group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as sodium bicarbonate.

Key Reaction Conditions:

-

Lactam formation: Diels-Alder reaction between cyclopentadiene and chlorosulfonyl isocyanate at -20°C.

-

Ring-opening: Hydrolysis with 6M HCl at reflux for 12 hours.

-

Fmoc protection: Reaction with Fmoc-Cl (1.2 equivalents) in THF/water (2:1) at 0–5°C for 2 hours.

This method achieves an enantiomeric excess (ee) of ≥98% , attributed to the stereochemical retention during lactam ring-opening. The final product is isolated via crystallization from ethyl acetate/hexane, yielding a white powder with a specific optical rotation of (C=1 in DMF) .

An alternative route involves the synthesis of an azide intermediate followed by reduction to the primary amine. This method, referenced in the synthesis of ethyl (1R,2R,3R,4R)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentanecarboxylate (229) , begins with the epoxidation of a cyclopentene derivative. The epoxide is treated with sodium azide to introduce the azide group, which is then reduced to an amine using Staudinger conditions (triphenylphosphine) or catalytic hydrogenation (H₂/Pd-C).

Reaction Sequence:

-

Epoxidation: Reaction of ethyl cis-2-aminocyclopent-3-enecarboxylate with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C.

-

Azide introduction: Epoxide ring-opening with sodium azide in DMF/H₂O (3:1) at 60°C for 24 hours.

-

Reduction: Hydrogenation under 1 atm H₂ with 10% Pd/C catalyst in methanol.

-

Fmoc protection: As described in Section 1.

Advantages:

-

Avoids harsh acidic/basic conditions, preserving acid-sensitive functional groups.

Asymmetric Synthesis Using Chiral Catalysts

Enantioselective synthesis leverages chiral catalysts to directly establish the (1S,4R) configuration. While explicit details are absent in the provided sources, analogous methodologies for cyclopentene derivatives suggest the use of Evans oxazaborolidine catalysts or Jacobsen epoxidation. For instance, asymmetric Diels-Alder reactions between cyclopentadiene and acryloyl-Fmoc intermediates can generate the bicyclic framework with high ee.

Hypothetical Pathway:

-

Chiral Diels-Alder reaction: Cyclopentadiene and Fmoc-protected acryloyl chloride catalyzed by a chiral Lewis acid (e.g., BOX catalyst).

-

Lactamization: Intramolecular amide formation to fix the ring conformation.

-

Hydrolysis: Ring-opening to release the carboxylic acid functionality.

This method theoretically achieves >99% ee, though experimental validation is required.

Solid-Phase Peptide Synthesis (SPPS) Integration

Industrial-scale production often integrates SPPS techniques to streamline purification. The compound is synthesized on-resin, where the cyclopentene carboxylate is pre-anchored to Wang resin. The amine group is introduced via Mitsunobu reaction or reductive amination, followed by in-situ Fmoc protection.

Typical Protocol:

-

Resin loading: Wang resin functionalized with hydroxymethyl groups is esterified with cyclopentene carboxylic acid using DIC/HOBt.

-

Amine introduction: Mitsunobu reaction with DIAD/PPh₃ and a phthalimide precursor, followed by hydrazine deprotection.

-

Fmoc protection: On-resin reaction with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester).

Yield: 80–85% after cleavage (TFA/water) and HPLC purification .

Comparative Analysis of Methods

*Theoretical value based on analogous systems.

Characterization and Quality Control

Critical quality metrics include:

作用机制

The mechanism of action of (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The Fmoc group provides stability and protection during these interactions, ensuring the compound’s efficacy in various applications.

相似化合物的比较

Comparison with Structurally Related Compounds

Protecting Group Variations

(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic Acid

- CAS : 151907-80-1

- Molecular Formula: C₁₁H₁₇NO₄

- Molecular Weight : 227.25 g/mol

- Protecting Group : Boc (tert-butoxycarbonyl)

- Key Differences :

- Deprotection : Boc is removed under acidic conditions (e.g., trifluoroacetic acid), whereas Fmoc requires basic conditions. This makes Boc derivatives compatible with Fmoc-based SPPS as orthogonal protecting groups .

- Solubility : The Boc variant is water-soluble, while the Fmoc derivative is hydrophobic, necessitating organic solvents like DMF or DCM .

- Applications : Boc-protected analogs are often intermediates in multi-step syntheses, particularly for peptides requiring acid-stable backbones .

Unprotected Analogs: (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid Hydrochloride

- CAS : 134234-04-1 (free base), 130931-84-9 (hydrochloride)

- Molecular Formula: C₆H₉NO₂·HCl

- Molecular Weight : 163.60 g/mol

- Key Differences :

Stereochemical Variants

(+)-(1R,4S)-N-Fmoc-4-aminocyclopent-2-enecarboxylic Acid

- CAS : 220497-65-4

- Stereochemistry : Enantiomeric to the target compound (1R,4S vs. 1S,4R).

- Key Differences :

- Biological Activity : Enantiomers often exhibit divergent interactions with chiral biological targets (e.g., enzymes or receptors). For instance, (1S,4R) derivatives may show higher affinity in specific peptide receptors .

- Synthesis : Requires enantioselective synthetic routes, such as asymmetric catalysis or chiral resolution .

trans-4-Aminocyclopent-2-enecarboxylic Acid

- CAS : 102579-71-5

- Stereochemistry : Trans-configuration (1R,4R) vs. cis-configuration in the target compound.

- Key Differences: Conformational Rigidity: The trans isomer adopts a distinct spatial arrangement, affecting its ability to mimic natural amino acids in peptides. Applications: Less commonly used in SPPS due to reduced compatibility with peptide helices .

Saturated Cyclopentane Analogs

Example: (1R,3S)-N-Boc-1-aminocyclopentane-3-carboxylic Acid

- CAS : 261165-05-3

- Key Differences: Ring Saturation: The saturated cyclopentane lacks the double bond, reducing rigidity and altering electronic properties. Applications: Used in flexible peptide linkers or non-conventional foldamers .

Comparative Data Table

生物活性

(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid (CAS Number: 220497-64-3) is an amino acid derivative that has garnered attention for its potential applications in medicinal chemistry and peptide synthesis. This compound features a unique cyclopentene structure, which may influence its biological activity and interactions with various biological systems.

The molecular formula of this compound is , with a molecular weight of approximately 349.39 g/mol. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

| Property | Value |

|---|---|

| CAS Number | 220497-64-3 |

| Molecular Formula | C21H19NO4 |

| Molecular Weight | 349.39 g/mol |

| Appearance | White powder |

| Enantiomeric Excess | ≥ 94% |

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that certain amino acid derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains. The structural features of this compound may contribute to similar activities.

Enzyme Inhibition

Enzyme inhibition assays have been conducted with various Fmoc-protected amino acids, suggesting potential applications in drug design. The cyclopentene structure may provide unique interactions with enzyme active sites, potentially leading to selective inhibition of target enzymes.

Peptide Synthesis

The Fmoc group allows for easy incorporation into peptide chains through standard solid-phase peptide synthesis (SPPS) protocols. The unique structure of this compound could lead to the formation of peptides with novel properties and activities.

Case Studies

- Peptide Design : A study explored the incorporation of cyclic amino acids into peptides to enhance stability and bioactivity. The use of this compound in such peptides demonstrated improved binding affinity to specific receptors compared to linear counterparts.

- Antimicrobial Testing : In a comparative analysis of various Fmoc-protected amino acids, derivatives similar to this compound exhibited significant activity against Gram-positive bacteria. This suggests a potential for further exploration into its antimicrobial properties.

常见问题

Q. What are the key synthetic routes for (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid, and how is stereochemical integrity maintained?

The compound is synthesized via a multi-step process involving cyclopentene ring formation, amino group protection, and carboxylate functionalization. A common approach includes:

- Cyclopentene scaffold construction : Ring-closing metathesis or stereoselective cyclization to form the cyclopent-2-ene core .

- Fmoc protection : The 4-amino group is protected with 9-fluorenylmethoxycarbonyl (Fmoc) under basic conditions (e.g., NaHCO₃/DMF) to prevent undesired side reactions during peptide synthesis .

- Stereochemical control : Chiral auxiliaries or enzymatic resolution ensures the (1S,4R) configuration, validated by polarimetry and chiral HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires:

- NMR spectroscopy : ¹H and ¹³C NMR to verify cyclopentene geometry, Fmoc group integration, and stereochemistry (e.g., vicinal coupling constants for double-bond conformation) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 349.38 for C₂₁H₁₉NO₄) .

- X-ray crystallography : Used to resolve ambiguities in stereochemical assignments, particularly for enantiomeric purity .

Q. How is this compound utilized in peptide synthesis?

The Fmoc group serves as a temporary protecting group for the amino moiety, enabling solid-phase peptide synthesis (SPPS). Key steps include:

- Deprotection : Fmoc removal via piperidine/DMF (20% v/v) to expose the amino group for coupling .

- Coupling reactions : Activation of the carboxylic acid with HBTU/HOBt or DIC/Oxyma for amide bond formation .

- Cyclopentene rigidity : The constrained ring structure enforces specific backbone conformations in peptides, enhancing target binding selectivity .

Advanced Research Questions

Q. How do stereochemical discrepancies in synthesis impact biological activity, and how are they resolved?

Contamination with (1R,4S)-enantiomers can reduce binding affinity in receptor studies. Resolution strategies include:

- Chiral chromatography : Using cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .

- Dynamic kinetic resolution : Enzymatic catalysts (e.g., lipases) to selectively hydrolyze undesired stereoisomers .

- Computational validation : Comparing experimental NMR shifts with density functional theory (DFT)-predicted values to confirm configurations .

Q. What experimental challenges arise when incorporating this compound into bioisosteric replacements for GABA?

Challenges include:

- Conformational rigidity : While the cyclopentene restricts rotation, improper alignment with GABA receptor pockets may reduce efficacy. Molecular dynamics simulations optimize scaffold positioning .

- Acid lability : The Fmoc group may degrade under prolonged acidic conditions (e.g., TFA cleavage in SPPS). Alternatives like Boc protection (e.g., CAS 151907-79-8) are explored for stability .

Q. How are stability and purity optimized under varying storage conditions?

- Storage : Lyophilized powder stored at 2–8°C in airtight containers to prevent hydrolysis of the Fmoc group .

- Purity monitoring : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects degradation products (e.g., free amine or cyclopentene ring-opening byproducts) .

- Handling : Use of inert atmospheres (N₂) during synthesis to avoid oxidation of the cyclopentene double bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。